REACTION_CXSMILES
|
[OH-].[Na+].[O:3]=[C:4]1[CH2:9][S:8][C:7]2[CH:10]=[CH:11][C:12]([C:14]([O:16]C)=[O:15])=[N:13][C:6]=2[NH:5]1>O1CCOCC1.O>[O:3]=[C:4]1[CH2:9][S:8][C:7]2[CH:10]=[CH:11][C:12]([C:14]([OH:16])=[O:15])=[N:13][C:6]=2[NH:5]1 |f:0.1|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
788 mg
|
Type
|
reactant
|
Smiles
|
O=C1NC2=C(SC1)C=CC(=N2)C(=O)OC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then was concentrated to about 3 mL
|
Type
|
ADDITION
|
Details
|
Water (5 mL) was added
|
Type
|
CUSTOM
|
Details
|
The precipitated solid was collected
|
Type
|
WASH
|
Details
|
washed with a small volume of water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=C(SC1)C=CC(=N2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 636 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |